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Compound of Interest

Compound Name: 4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843 Get Quote

Introduction
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in

medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide

array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and

neuroprotective effects.[2][3] The 5-methyl-3-phenylisoxazole scaffold, in particular, is a

versatile starting material for the synthesis of more complex molecules. Functionalization of this

scaffold is key to modulating its pharmacokinetic profiles, enhancing efficacy, and reducing

toxicity.[1][2]

The C4-position of the isoxazole ring is a critical site for modification. Direct functionalization at

this position via C-H activation or electrophilic substitution allows for the introduction of various

functional groups, which can significantly alter the molecule's interaction with biological targets.

[1][4] Subsequent modifications, such as transition-metal-catalyzed cross-coupling reactions on

C4-halogenated precursors, further expand the chemical space, enabling the development of

novel therapeutic agents.[5][6] These strategies are integral to creating libraries of diverse

compounds for high-throughput screening in drug development programs.

Strategic Functionalization at the C4-Position
The functionalization of 5-methyl-3-phenylisoxazole at the C4 position can be broadly

categorized into two main strategies: direct electrophilic substitution and halogenation followed

by cross-coupling reactions.
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Caption: Overall workflow for C4-position functionalization.

Electrophilic Substitution: Nitration
Direct nitration at the C4 position is a common method for introducing a nitro group, which can

serve as a versatile handle for further transformations or as a key pharmacophore.

Data Summary: Nitration Conditions
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Entry
Nitrating
Agent

Solvent Temp. Time Yield (%)
Referenc
e

1
HNO₃ /

Ac₂O
Ac₂O Mild - Good [7][8]

2
HNO₃ /

H₂SO₄
H₂SO₄ - - - [7][8]

Note: Nitration with a mixture of nitric and sulfuric acid can lead to side products, including

nitration on the phenyl ring. The use of nitric acid in acetic anhydride offers a milder and more

selective method for C4-nitration.[7][8]

Experimental Protocol: C4-Nitration
This protocol is adapted from the procedure described for the nitration of 3-methyl-5-

phenylisoxazole.[7][8]

Materials:

5-Methyl-3-phenylisoxazole

Acetic anhydride (Ac₂O)

Fuming nitric acid (HNO₃)

Ice-water bath

Ethanol

Standard laboratory glassware

Procedure:

Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in acetic anhydride in a round-bottom flask.

Cool the mixture in an ice-water bath with constant stirring.
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Slowly add fuming nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the

temperature remains below 10 °C.

After the addition is complete, continue stirring the reaction mixture in the ice-water bath for

1 hour.

Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

Pour the reaction mixture slowly into a beaker containing crushed ice and water to quench

the reaction.

The solid product, 5-methyl-4-nitro-3-phenylisoxazole, will precipitate.

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Recrystallize the crude product from ethanol to obtain the purified product.

Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR,

MS).

Halogenation and Palladium-Catalyzed Cross-
Coupling
A highly effective strategy for creating carbon-carbon bonds at the C4 position involves a two-

step process: initial halogenation (typically iodination) followed by a palladium-catalyzed cross-

coupling reaction, such as the Sonogashira coupling.[5]
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5-Methyl-3-Phenylisoxazole

Step 1: C4-Iodination

4-Iodo-5-methyl-3-phenylisoxazole
Reagents:

Iodine monochloride (ICl)
or N-Iodosuccinimide (NIS)

Step 2: Sonogashira Cross-Coupling

4-Alkynyl-5-methyl-3-phenylisoxazole

Reagents:
Terminal Alkyne
Pd(PPh₃)₂Cl₂

CuI, Base (e.g., Et₃N)

Click to download full resolution via product page

Caption: Iodination followed by Sonogashira coupling workflow.

Data Summary: Sonogashira Cross-Coupling
The following data is based on studies of 3,5-disubstituted-4-iodoisoxazoles with various

terminal alkynes.[5]
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Entry
Alkyne
Substrate

Catalyst
System

Base /
Solvent

Yield (%) Reference

1
Phenylacetyl

ene

Pd(PPh₃)₂Cl₂,

CuI
Et₃N / THF 95 [5]

2 1-Hexyne
Pd(PPh₃)₂Cl₂,

CuI
Et₃N / THF 98 [5]

3 3-Butyn-1-ol
Pd(PPh₃)₂Cl₂,

CuI
Et₃N / THF 92 [5]

4
Propargyl

alcohol

Pd(PPh₃)₂Cl₂,

CuI
Et₃N / THF 96 [5]

Experimental Protocols
This protocol is adapted from general procedures for the electrophilic iodination of isoxazoles.

[6]

Materials:

5-Methyl-3-phenylisoxazole

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Sodium thiosulfate solution

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 5-methyl-3-phenylisoxazole (1.0 eq) in anhydrous DCM in a flask protected from

light.
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Cool the solution to 0 °C in an ice bath.

Add iodine monochloride (1.1 eq) dropwise to the solution.

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

4-6 hours, monitoring by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate to remove excess iodine.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the solvent under reduced pressure. The crude product can be purified by

column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-5-methyl-
3-phenylisoxazole.

This protocol is based on the efficient synthesis of C4-alkynylisoxazoles.[5]

Materials:

4-Iodo-5-methyl-3-phenylisoxazole

Terminal alkyne (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

Copper(I) iodide (CuI) (10 mol%)

Triethylamine (Et₃N) (2.0 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-5-
methyl-3-phenylisoxazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
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Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC.

Reactions are typically complete within 2-4 hours.

After completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to

remove the catalyst.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl

acetate gradient) to afford the desired 4-alkynyl-5-methyl-3-phenylisoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Functionalization of the C4-Position
of 5-Methyl-3-Phenylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305843#functionalization-of-the-c4-position-of-5-
methyl-3-phenylisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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